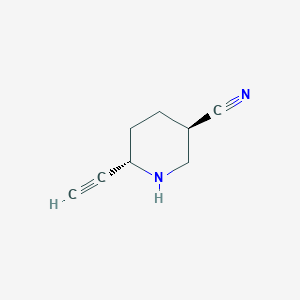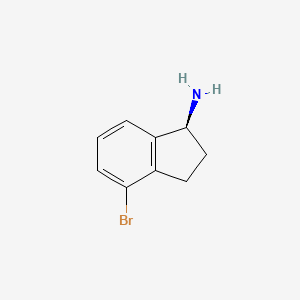
TITANIUMOXY-SULFAT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium oxysulfate is an inorganic compound composed of the elements titanium, oxygen and sulfur. It is a white, powdery substance with a melting point of 651°C and a boiling point of 1,200°C. Titanium oxysulfate has a variety of uses in the fields of science and industry, including applications in catalysis, corrosion protection, and drug delivery.
Wissenschaftliche Forschungsanwendungen
Photokatalyse
Titaniumoxy-Sulfat: wird als Vorläufer für die Synthese von Titandioxid (TiO₂)-Photokatalysatoren verwendet {svg_1}. Diese Photokatalysatoren sind entscheidend in Umwelt- und Energieanwendungen, wie z. B. dem Abbau von Schadstoffen in Wasser und Luft sowie bei der Produktion von Solarbrennstoffen durch Wasserspaltung.
Solarzellenfertigung
Die Verbindung spielt eine bedeutende Rolle bei der Herstellung von Farbstoff-sensibilisierten Solarzellen {svg_2}. Sie ist an der Synthese von TiO₂ beteiligt, das aufgrund seiner hervorragenden photoelektrischen Eigenschaften ein Schlüsselmaterial in diesen Zellen ist.
Synthese von mesoporösen Partikeln
This compound: wird zur Herstellung von mesoporösen Titandioxid-Partikeln mit anatasartigen kristallinen Wänden verwendet {svg_3}. Diese Strukturen haben eine hohe Oberfläche und werden in Anwendungen von der Katalyse bis hin zu Medikamentenfreisetzungssystemen eingesetzt.
Dotiermittel für Nanopartikel
Es dient als wasserlöslicher Vorläufer für die Herstellung von Nb-dotierten TiO₂-Nanopartikeln {svg_4}. Die Dotierung mit Niob verbessert die photokatalytische Aktivität von TiO₂, wodurch es in Anwendungen wie dem Schadstoffabbau effektiver wird.
Gefriertrocknungs-Titandioxid-Schäume
Forscher verwenden this compound zur Synthese von gefriergetrockneten Titandioxid-Schäumen {svg_5}. Diese Schäume haben aufgrund ihrer porösen Natur potenzielle Anwendungen in Filtersystemen, Sensoren und als Gerüste für die Gewebezüchtung.
Oxidationsreaktionen
Im Bereich der organischen Synthese kann this compound die Oxidation von trans-Ferulasäure zu Vanillin katalysieren {svg_6}. Vanillin ist ein wertvolles Aromastoff und seine Herstellung über katalytische Verfahren ist von großem Interesse.
Wasserspaltung
Die Verbindung ist auch an der Erforschung der Wasserspaltung zur Produktion von Wasserstoffbrennstoff beteiligt {svg_7}. Aus this compound gewonnenes TiO₂ wird als Katalysator in diesem Prozess verwendet, der eine saubere und erneuerbare Energiequelle darstellt.
Selbstreinigende Oberflächen
Schließlich wird this compound bei der Entwicklung von selbstreinigenden Oberflächen eingesetzt {svg_8}. Mit TiO₂ beschichtete Oberflächen können organische Stoffe bei UV-Licht-Exposition abbauen, was zu Anwendungen in selbstreinigenden Fenstern und antibakteriellen Beschichtungen führt.
Wirkmechanismus
Target of Action
Titanium Oxysulfate (TiOSO4) primarily targets the process of synthesizing Titanium Dioxide (TiO2) from ilmenite . TiO2 is a compound with various strategic applications, including dye-sensitized solar cells, photocatalysts, and water splitting .
Mode of Action
The mode of action of Titanium Oxysulfate involves its role as a precursor in the synthesis of TiO2 . The process entails the dissolution of ilmenite ore (FeTiO3) in aqueous sulfuric acid, which precipitates the Fe while retaining the Ti in solution . This is followed by dilution or heating of the Ti sulfate solution to precipitate the pure form of TiO2 .
Biochemical Pathways
The biochemical pathway involved in the action of Titanium Oxysulfate is the conversion of ilmenite into TiO2 . This process involves a hydrothermal reaction, water leaching at 40 °C, and sulfuric acid leaching with two different concentrations of 3 and 18 M at 90 °C . The effectiveness of these treatments is noticeable as the grain size becomes smaller after water and acid leaching .
Result of Action
The result of Titanium Oxysulfate’s action is the successful synthesis of TiO2, which is useful for various strategic applications . It can also be used in the synthesis of freeze-dried titania foams, and WO3-loaded TiO2 photocatalyst applicable for the oxidation of trans-ferulic acid to vanillin .
Action Environment
The action environment significantly influences the efficacy and stability of Titanium Oxysulfate. For instance, increasing the sulfuric acid concentration up to 18 M provides a more stable TiOSO4 solution for the purpose of TiO2 formation . Furthermore, the reaction time during the hydrothermal process also impacts the concentration of titanium element in the filtrate .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of titanium oxysulfate can be achieved through the reaction of titanium dioxide with sulfuric acid.", "Starting Materials": [ "Titanium dioxide", "Sulfuric acid", "Water" ], "Reaction": [ "Mix titanium dioxide and sulfuric acid in a reaction vessel", "Heat the mixture to a temperature of 150-200°C", "Add water to the mixture to form a slurry", "Filter the slurry to obtain the titanium oxysulfate product", "Wash the product with water to remove any impurities", "Dry the product at a temperature of 100-120°C" ] } | |
| 123334-00-9 | |
Molekularformel |
O5STi |
Molekulargewicht |
159.93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)
![Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1141556.png)

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)


![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)

